molecular formula C15H12BrFN2OS B1437209 2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide CAS No. 1209843-32-2

2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

Cat. No.: B1437209
CAS No.: 1209843-32-2
M. Wt: 367.2 g/mol
InChI Key: RNSGKZFYEOXQAZ-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide” is a chemical compound with the molecular formula C15H12BrFN2OS . Its molecular weight is 367.24 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 367.24 . Unfortunately, the available resources do not provide further information on its physical and chemical properties.

Scientific Research Applications

Structure-Fluorescence Relationships

  • Research has demonstrated that substituted 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles exhibit fluorescence properties that are influenced by the presence of amino and hydroxyl groups, which can form intramolecular hydrogen bonds. The fluorescence quantum yields and Stokes shifts of these compounds are affected by the introduction of electron-withdrawing groups, indicating their potential application in fluorescence-based studies and technologies (Kammel et al., 2019).

Synthesis and Chemical Characterization

  • The synthesis of 2-(substituted benzylideneamino)-4-(4′-hydroxyphenyl) thiazoles and their glucosides has been reported, showcasing their potential for biological activity. These compounds are synthesized through reactions involving p-hydroxyacetophenone, thiourea, iodine, and various (aryl/heteroaryl) aldehydes. Their structure has been confirmed by various spectroscopic methods, pointing towards their application in the development of bioactive molecules (Taile et al., 2010).

Antimicrobial Activity

  • A study on condensed heterocyclic systems containing a bridgehead nitrogen atom synthesized a related compound, highlighting its antimicrobial activity. This research underlines the potential of such compounds in developing new antimicrobial agents (Mohan, 2002).

Spectroscopic and Equilibrium Studies

  • Spectroscopic and equilibrium studies of phenyl-2-thiazoline fluorophores for aluminium(III) detection have shown that these compounds exhibit significant UV-visible absorbance changes upon coordination with Al3+. Their selective fluorescence upon coordination suggests applications in metal ion detection, particularly for Al3+, which is of interest in environmental and biological contexts (Lambert et al., 2000).

Biological Activities and Pharmacological Potential

  • The anticancer and neuroprotective activities of 2-amino-1,3,4-thiadiazole based compounds have been explored, revealing that certain derivatives exhibit potent anticancer effects against a range of tumor cell lines, alongside neuroprotective effects in neuronal cultures. These findings suggest the therapeutic potential of these compounds in cancer treatment and neuroprotection (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Properties

IUPAC Name

2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS.BrH/c16-10-4-3-5-11(8-10)17-15-18-13(9-20-15)12-6-1-2-7-14(12)19;/h1-9,19H,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSGKZFYEOXQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=CC(=CC=C3)F)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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